![molecular formula C6H11ClF3NO2 B1444173 Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride CAS No. 1384430-82-3](/img/structure/B1444173.png)
Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl 2) has been used to activate the carboxy group and protect the α-amino group of amino acids. The corresponding amino acid amides were synthesized in good yields without racemization .Molecular Structure Analysis
The IUPAC name for this compound is methyl [(3,3,3-trifluoropropyl)amino]acetate . Its InChI code is 1S/C6H10F3NO2/c1-12-5(11)4-10-3-2-6(7,8)9/h10H,2-4H2,1H3 .Scientific Research Applications
Synthesis and Intermediate Applications
Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride is utilized in the synthesis of various chemical compounds. For instance, Feiring (1978) discusses the synthesis of 3,3,3-trifluoropropene, an important intermediate in the production of several fluorinated compounds, using 3,3,3-trifluoropropyl acetate as a key intermediate (Feiring, 1978). Similarly, Ramachandran and Padiya (2007) have shown the use of 3,3,3-trifluoropropyl acetate in the preparative-scale synthesis of 3,3,3-trifluoropropene oxide, indicating its utility as an intermediate in complex chemical syntheses (Ramachandran & Padiya, 2007).
Synthesis of Novel Compounds
In the field of organic chemistry, this compound serves as a starting point for the synthesis of various novel molecules. For example, Kasai et al. (2012) used 2-bromo-3,3,3-trifluoroprop-1-ene, closely related to the compound , for the synthesis of trifluoromethylated cyclopropane derivatives (Kasai, Maeda, Furuno, & Hanamoto, 2012). Nobuta et al. (2022) describe the use of dichloro(methyl)(3,3,3-trifluoropropyl) silane, another related compound, in the amidation of amino acids, showcasing its role in peptide chemistry (Nobuta, Morishita, Suto, & Yamagwa, 2022).
Applications in Cancer Research
In the medical field, particularly in cancer research, derivatives of methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride are studied for their potential therapeutic effects. Rayes et al. (2020) synthesized derivatives based on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, structurally related to the compound of interest, and explored their efficacy as inhibitors in colon cancer cells (Rayes, Aboelmagd, Gomaa, Fathalla, Ali, Pottoo, & Khan, 2020).
Characterization and Derivatization Studies
Further research has been conducted on characterizing and derivatizing related compounds. Baskal, Bollenbach, and Tsikas (2021) explored the chemical derivatization of amino acids, a process that can involve compounds like methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride, to facilitate their analysis in biological samples (Baskal, Bollenbach, & Tsikas, 2021).
properties
IUPAC Name |
methyl 2-(3,3,3-trifluoropropylamino)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2.ClH/c1-12-5(11)4-10-3-2-6(7,8)9;/h10H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDZYMGBBPAHPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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